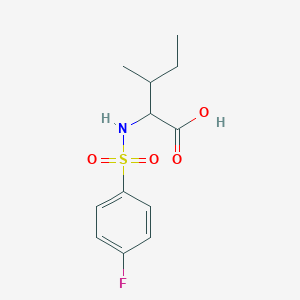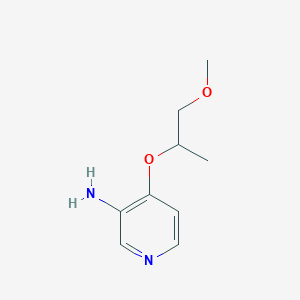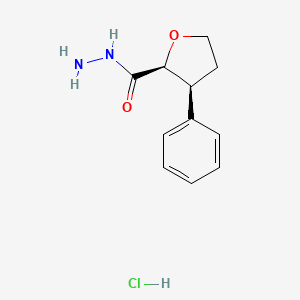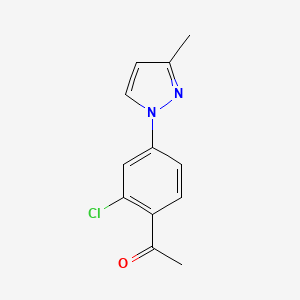
(2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is an organic compound that features a sulfonamide group attached to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid typically involves the following steps:
Formation of the Fluorophenyl Sulfonamide: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling with the Amino Acid: The sulfonamide is then coupled with a suitable amino acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The fluorophenyl ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds.
Sulfinamides: Compounds with sulfur-nitrogen bonds in a different oxidation state.
Sulfonamides: Compounds with sulfur-oxygen-nitrogen bonds.
Uniqueness
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is unique due to the presence of the fluorophenyl ring, which can enhance its chemical stability and biological activity compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C12H16FNO4S |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16) |
InChI Key |
UXOPGXZTLNPMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)


![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)






